molecular formula C21H19N3O3 B15041341 N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide

N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide

Cat. No.: B15041341
M. Wt: 361.4 g/mol
InChI Key: UVAOOHDBPZVRQW-YDZHTSKRSA-N
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Description

N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is a hydrazide derivative featuring a nicotinoyl backbone conjugated with a substituted benzylidene moiety. Its molecular formula is C₂₁H₁₉N₃O₃, with an average molecular mass of 361.401 g/mol . The compound contains a benzyloxy group at the 4-position and a methoxy group at the 3-position on the benzylidene ring, which distinguishes it from simpler benzylidene derivatives. The stereochemistry is defined by an (E)-configuration at the hydrazone linkage, as confirmed by its systematic IUPAC name and structural data .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-26-20-12-17(13-23-24-21(25)18-8-5-11-22-14-18)9-10-19(20)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,25)/b23-13+

InChI Key

UVAOOHDBPZVRQW-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Core Hydrazide Derivatives

  • N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide monohydrate (C₁₅H₁₆N₄O·H₂O): Substituents: 4-dimethylamino group on the benzylidene ring. Synthesis: Reflux of isonicotinic acid hydrazide with 4-dimethylaminobenzaldehyde in methanol . Key Properties: Melting point = 194.7–196.6°C; characterized by ¹H-NMR (δ 9.7 ppm for NH) and IR (C=O stretch at 1664 cm⁻¹) . Crystallography: Monoclinic crystal system with hydrogen-bonded water molecules; geometry validated via DFT calculations .
  • (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (C₁₅H₁₃N₃O₄): Substituents: 4-methoxy and 3-nitro groups. Structural Features: Normal bond lengths and angles; nitro group enhances electron-withdrawing effects .

Nicotinohydrazide Analogs

  • N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (C₁₇H₁₇N₃O₅):

    • Substituents : 2-hydroxy and 3,4,5-trimethoxy groups.
    • Key Interactions : Intramolecular O—H···N and intermolecular N—H···O hydrogen bonds, influencing crystal packing .
  • N'-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide (C₂₁H₁₉N₃O₃): Substituents: 4-benzyloxy and 3-methoxy groups. Stereochemistry: Defined by (E)-configuration; SMILES: COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=CC=C3 .

Functional Group Impact on Properties

Compound Name Substituents Key Functional Groups Notable Properties
Target Compound 4-benzyloxy, 3-methoxy Hydrazone, ether, methoxy High lipophilicity (benzyloxy group)
N'-(4-Dimethylaminobenzylidene) 4-dimethylamino Tertiary amine Enhanced solubility (polar amino group)
(E)-N'-(4-Methoxy-3-nitrobenzylidene) 4-methoxy, 3-nitro Nitro, ether Electron-withdrawing effects
N'-(3-Ethoxy-4-hydroxybenzylidene) 3-ethoxy, 4-hydroxy Phenolic OH, ethoxy Hydrogen-bonding capacity
  • Lipophilicity: The benzyloxy group in the target compound increases hydrophobicity compared to dimethylamino or hydroxylated analogs .
  • Electronic Effects : Methoxy and benzyloxy groups are electron-donating, while nitro groups (as in ) reduce electron density .

Enzyme Inhibition

  • N'-(4-Methylphenylsulfonyloxy benzylidene) derivatives (): Activity: Inhibit monoamine oxidases (MAOs) and β-secretase, with IC₅₀ values < 10 μM for select analogs . Mechanism: Sulfonyloxy groups enhance binding to enzyme active sites.

Antimicrobial Activity

  • (E)-N'-Benzylidene-benzohydrazide analogs ():
    • Activity : Broad-spectrum antimicrobial effects against S. aureus and E. coli (MIC = 8–32 μg/mL) .
    • SAR : Electron-withdrawing groups (e.g., nitro) improve potency .

Research Findings and Data Gaps

  • Crystallography : The target compound’s analogs (e.g., ) show well-resolved crystal structures, but its own data are lacking .
  • Computational Studies : DFT calculations for related compounds predict optimized geometries and electronic distributions ; similar analyses are needed for the target compound.
  • Biological Data : While enzyme inhibition and antimicrobial activities are reported for analogs , the target compound requires empirical validation.

Biological Activity

N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nicotinohydrazide. The structural characterization is often confirmed through techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • X-ray Crystallography

These methods help elucidate the compound's molecular structure, confirming the presence of functional groups critical for its biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50). For example:

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1163.7
HEK 2935.3

In vitro studies suggest that this compound can induce apoptosis in cancer cells, likely through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

2.2 Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains are reported as follows:

Bacterial StrainMIC (µM)Reference
E. faecalis8
S. aureus16
E. coli32

These findings indicate that this compound possesses selective antibacterial properties, particularly against Gram-positive bacteria.

3. Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to various biochemical responses:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
  • Oxidative Stress : It has been suggested that this compound can elevate reactive oxygen species (ROS) levels, contributing to its anticancer effects.
  • Antibacterial Mechanism : The selective antibacterial activity may be linked to the disruption of bacterial cell membranes and interference with metabolic processes.

4. Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • A study on its use in combination therapies for enhancing the efficacy of existing chemotherapeutics showed synergistic effects against resistant cancer cell lines.
  • Research involving animal models demonstrated reduced tumor growth rates when treated with this compound, suggesting its viability as a therapeutic agent.

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